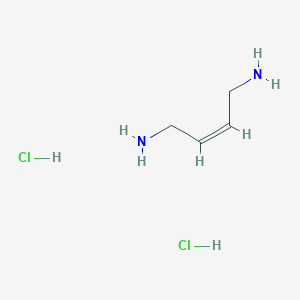
2(Z)-Butene-1,4-diamine,dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate overall yields. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene is achieved through a Wittig-Horner reaction, which is a method that could potentially be adapted for the synthesis of 2(Z)-Butene-1,4-diamine by choosing appropriate starting materials and reaction conditions . The overall yield of 53.2% based on butanone indicates a moderately efficient process.
Molecular Structure Analysis
While the molecular structure of 2(Z)-Butene-1,4-diamine,dihydrochloride is not directly discussed, the papers do provide insight into the stereochemistry of related compounds. For example, the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes involves chiral centers and stereoselective reactions, which are important considerations in the synthesis of any chiral diamine compound . The molecular structure analysis would focus on the stereochemistry and conformation of the molecule, which are crucial for its reactivity and physical properties.
Chemical Reactions Analysis
The papers describe reactions that could be relevant to the chemical reactivity of 2(Z)-Butene-1,4-diamine,dihydrochloride. The Wittig-Horner reaction used in the synthesis of (Z)-1-bromo-2-methyl-1-butene involves the formation of a carbon-carbon double bond, which is a key feature in the structure of 2(Z)-Butene-1,4-diamine . Additionally, the reductive cyclization reactions catalyzed by zirconium compounds could be relevant for the synthesis of cyclic diamines, which may share reactivity patterns with open-chain diamines like 2(Z)-Butene-1,4-diamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2(Z)-Butene-1,4-diamine,dihydrochloride would include its solubility, melting point, boiling point, and stability under various conditions. These properties are not directly reported in the papers, but they can be inferred based on the properties of similar compounds. For example, the solubility of the compound would be influenced by its ionic nature as a dihydrochloride salt, and its stability could be affected by the presence of the double bond and amine groups.
Aplicaciones Científicas De Investigación
Organic Synthesis
A study by Qun (2003) developed a convenient synthetic method for 2-butyne-1,4-diol derivatives, which are pivotal in organic synthesis. This method involves using anhydrous benzene as a solvent and (PPh3)PBr2 as a halo-substituted reagent, demonstrating the versatility and applicability of butene derivatives in synthesizing complex organic molecules (Z. Qun, 2003).
Luminescence Sensing and Pesticide Removal
In the domain of environmental science, Zhao et al. (2017) have crafted a family of thiophene-based metal-organic frameworks (MOFs) that exhibit high selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), and Cr(VI). This innovation underscores the potential of butene derivatives in creating effective luminescent sensors for monitoring and mitigating pollution (Yang Zhao et al., 2017).
Metal-Organic Frameworks (MOFs)
A study by Ritchie and Harrison (2004) on the hybrid organic-inorganic solid constructed from butane-1,4-diamine and zinc(II) highlights the structural complexity and potential utility of MOFs in various applications, from gas storage to catalysis (Lyndsey K. Ritchie & W. Harrison, 2004).
Catalysis
The catalytic properties of butene derivatives are explored by Wang and Negishi (2009), who demonstrated a novel E-to-Z isomerization route that enhances the synthesis efficiency of (Z)-isoprenoid compounds. This work opens new pathways in the synthesis of complex organic molecules with specific configurations (Guangwei Wang & E. Negishi, 2009).
Propiedades
IUPAC Name |
(Z)-but-2-ene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGASKMRNHXWEC-UAIGNFCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(Z)-Butene-1,4-diamine,dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





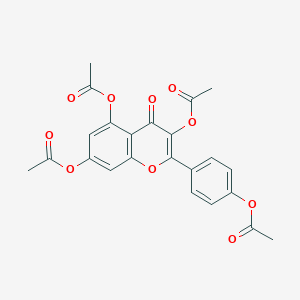
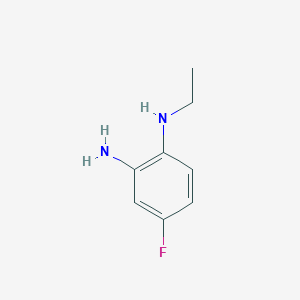
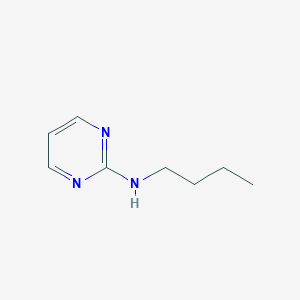
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
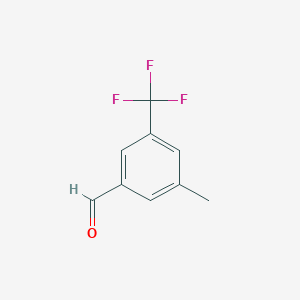

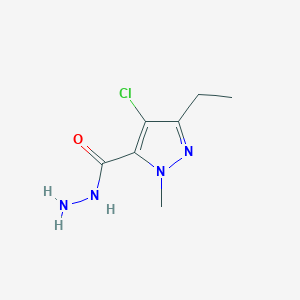
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
